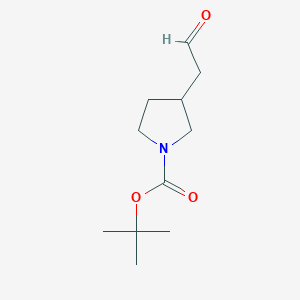

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate

CAS No.: 890849-28-2

Cat. No.: VC2674350

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890849-28-2 |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3 |

| Standard InChI Key | XPZCYZRSVIZGRM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CC=O |

Introduction

| Property | Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (Estimated) | Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C11H19NO3 | C12H21NO4 | C12H22N2O4 |

| Molecular Weight | ~213.28 g/mol | 243.30 g/mol | 258.32 g/mol |

| Physical State | Likely viscous liquid or solid | Not specified | Not specified |

| Storage Conditions | Room temperature, protected from moisture | Room temperature | Room temperature |

| Hydrogen Bond Donors | 0 | Not specified | 1 |

| Hydrogen Bond Acceptors | 3 | Not specified | 5 |

| Rotatable Bonds | ~4-5 | Not specified | 5 |

The estimated properties suggest that tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate likely has fewer hydrogen bond acceptors compared to its methoxy ester analogues due to the absence of additional oxygen atoms found in the ester functionality. Additionally, its aldehyde group would be more reactive and susceptible to oxidation compared to the more stable ester derivatives .

Synthesis and Preparation Methods

The synthesis of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate can be achieved through several synthetic routes, typically involving functional group transformations from related derivatives. Based on synthetic approaches for similar compounds, the following methods are likely applicable for its preparation.

Oxidation of Corresponding Alcohol

An alternative approach involves the oxidation of the hydroxyl group in tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate using oxidizing agents such as Dess-Martin periodinane, Swern oxidation conditions, or TEMPO/NaOCl. This approach provides a controlled oxidation to the aldehyde without further oxidation to the carboxylic acid.

Multi-step Synthesis Strategy

Based on approaches used for similar compounds, a multi-step synthetic route could involve:

-

N-protection of pyrrolidine with di-tert-butyl dicarbonate

-

Functionalization at the 3-position through lithiation or other C-H activation strategies

-

Introduction of the oxoethyl side chain through appropriate C-C bond forming reactions

-

Functional group transformations to obtain the desired aldehyde functionality

This multi-step approach would be similar to the synthesis methods employed for structurally related compounds that involve "multi-step organic reactions" as mentioned for the synthesis of tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate.

Applications in Organic Synthesis and Medicinal Chemistry

Tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate serves as a versatile synthetic intermediate with several important applications in organic synthesis and drug discovery processes.

Role as a Building Block in Targeted Synthesis

The compound's aldehyde functionality makes it an excellent substrate for numerous transformations:

-

Reductive amination reactions to form amino derivatives

-

Wittig or Horner-Wadsworth-Emmons reactions to create carbon-carbon double bonds

-

Aldol condensations to form β-hydroxy carbonyl compounds

-

Nucleophilic additions with organometallic reagents to form secondary alcohols

These transformations can lead to diverse structural motifs important in the synthesis of complex molecules and pharmaceutical candidates.

Applications in Medicinal Chemistry

Pyrrolidine-containing compounds, especially those with N-Boc protection, are prevalent in medicinal chemistry. The tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate could serve as a precursor in the synthesis of:

-

Pyrrolidine-based enzyme inhibitors

-

Peptidomimetic compounds

-

Neurologically active compounds targeting specific receptors

-

Conformationally restricted amino acid derivatives

Protein Degrader Building Blocks

Related compounds such as tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate and tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate are classified as "Protein Degrader Building Blocks" according to the product information from Aladdin Scientific . This suggests that tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate may similarly serve as a valuable component in the design and synthesis of targeted protein degradation (TPD) technologies, such as proteolysis targeting chimeras (PROTACs) or molecular glues.

Comparative Analysis with Structurally Related Compounds

A comparative analysis of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate with structurally related compounds provides insights into its potential properties and applications.

Structural Variations and Their Implications

Table 2 highlights the key structural differences between tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate and related compounds, along with the functional implications of these variations.

The aldehyde functionality in tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate distinguishes it from the ester derivatives, offering enhanced reactivity toward nucleophiles and providing more direct access to various functional group transformations.

Physicochemical Property Comparison

The calculated properties of related compounds provide a framework for estimating the properties of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate:

-

Based on the XLogP3-AA values of related compounds (0.5 for tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate), the target compound would likely have an intermediate lipophilicity .

-

The number of hydrogen bond acceptors would be lower than the 5 reported for related compounds due to the absence of additional methoxy or amino groups .

-

The exact mass would be lower than the 258.15795719 Da reported for tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate due to the simpler structure .

These comparative analyses help establish reasonable expectations for the physicochemical profile of tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate in the absence of direct experimental data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume